

comparative analysis of 3,6-Dihydroxytetradecanoyl-CoA levels in different species

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Compound of Interest

Compound Name: 3,6-Dihydroxytetradecanoyl-CoA

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A Comparative Analysis of 3-Hydroxyacyl-CoA Levels: A Cross-Species Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-hydroxyacyl-Coenzyme A (CoA) levels, critical intermediates in fatty acid β -oxidation, across different species. Due to the scarcity of direct comparative data for the specific molecule **3,6-dihydroxytetradecanoyl-CoA**, this analysis focuses on the more broadly studied class of 3-hydroxyacyl-CoAs. Understanding the varying concentrations and metabolism of these molecules across different biological systems is crucial for metabolic research and the development of therapeutic interventions targeting fatty acid oxidation pathways.

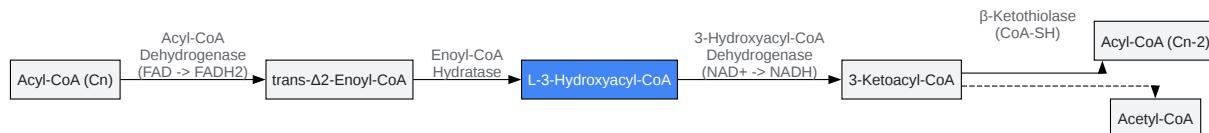
Quantitative Data on 3-Hydroxyacyl-CoA Levels

Direct comparative studies of absolute 3-hydroxyacyl-CoA concentrations across diverse species are limited. However, data from mammalian studies, particularly in the context of health and disease, provide valuable insights. The following table summarizes available quantitative data for 3-hydroxy fatty acids, which serve as a proxy for their corresponding CoA esters, in human plasma and rat heart tissue.

Species	Tissue/Fluid	Analyte	Concentration (Control/Normal)	Condition	Reference
Homo sapiens (Human)	Plasma	Free 3-hydroxypalmitic acid	Median: 0.43 μ mol/L	Normal	[1]
Homo sapiens (Human)	Plasma	Free 3-hydroxy fatty acids (C6-C16)	Not specified in absolute concentration for controls	Normal	[2]
Rattus norvegicus (Rat)	Heart	3-hydroxyacyl-CoA esters	Not specified in absolute concentration for controls	Normal	[3]

Metabolic Pathway: Fatty Acid β -Oxidation

3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β -oxidation cycle, a fundamental metabolic pathway for energy production from lipids. The pathway consists of a repeating sequence of four enzymatic reactions.



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Figure 1: The mitochondrial fatty acid β -oxidation spiral.

Experimental Protocols

The quantification of 3-hydroxyacyl-CoAs is technically challenging due to their low abundance and instability. The most common and sensitive methods rely on mass spectrometry.

Quantification of 3-Hydroxyacyl-CoAs by LC-MS/MS

This method is highly sensitive and specific for the quantification of various acyl-CoA species.

1. Sample Preparation (Solid-Phase Extraction):

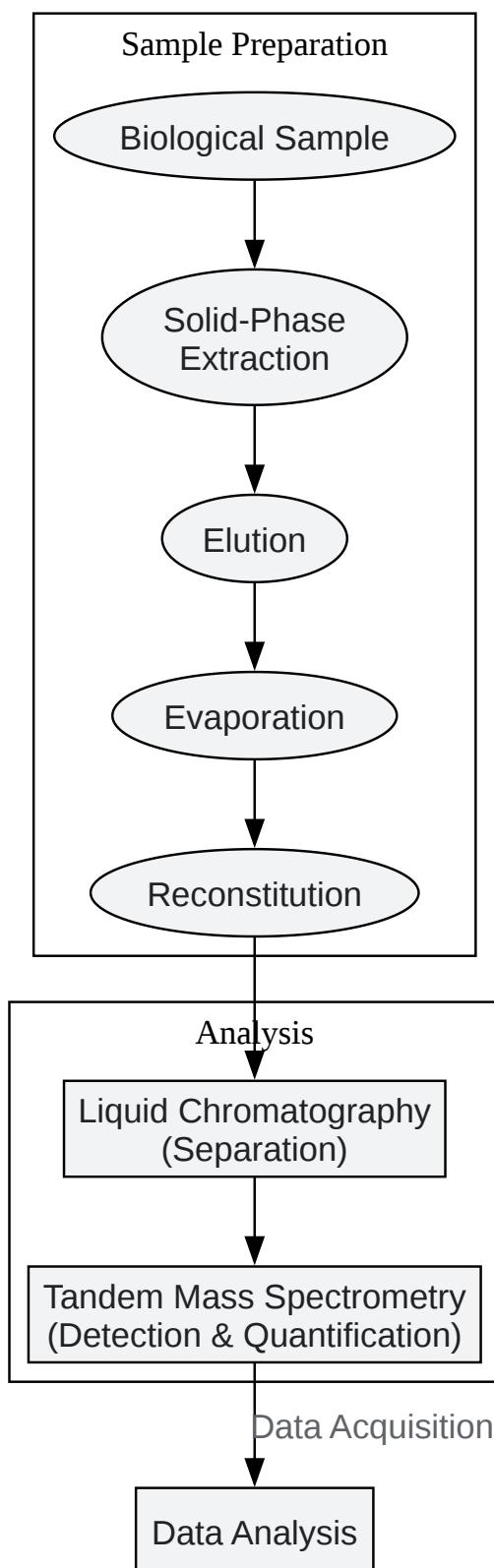
- Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol, followed by 1 mL of water.
- Load 500 μ L of the biological sample (e.g., plasma, tissue homogenate) onto the cartridge.
- Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
- Elute the 3-hydroxyacyl-CoAs with 1 mL of methanol.
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

2. Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

3. Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each target 3-hydroxyacyl-CoA are monitored.
- Collision Energy: Optimized for each specific analyte to achieve optimal fragmentation.



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Figure 2: General workflow for LC-MS/MS analysis of 3-hydroxyacyl-CoAs.

Comparative Insights Across Species

While direct quantitative comparisons of basal 3-hydroxyacyl-CoA levels are not readily available for a wide range of species, the fundamental aspects of fatty acid β -oxidation are conserved, with some key differences.

- **Mammals:** In mammals, fatty acid β -oxidation occurs primarily in the mitochondria and peroxisomes. Mitochondrial β -oxidation is the main pathway for energy production from fatty acids. The levels of 3-hydroxyacyl-CoAs are tightly regulated, and their accumulation can be indicative of metabolic disorders such as 3-hydroxyacyl-CoA dehydrogenase deficiencies.
- **Bacteria:** Bacteria such as *Escherichia coli* also utilize the β -oxidation pathway for the degradation of fatty acids as a carbon and energy source. The pathway is similar to that in mitochondria, and the intermediates, including 3-hydroxyacyl-CoAs, are essential for the complete breakdown of fatty acids. However, quantitative data on the intracellular concentrations of these intermediates are scarce.
- **Plants:** In plants, β -oxidation occurs predominantly in peroxisomes. This pathway is crucial for various processes, including the mobilization of storage lipids during seed germination and the synthesis of plant hormones like jasmonic acid. While the core enzymatic steps are conserved, the regulation and subcellular localization of the pathway differ from that in mammals and bacteria. As with bacteria, there is a lack of reported absolute concentrations for 3-hydroxyacyl-CoA intermediates in plants under normal physiological conditions.

Conclusion

The analysis of 3-hydroxyacyl-CoA levels provides a window into the intricate regulation of fatty acid metabolism. While quantitative data is most readily available for mammalian species, often in the context of disease, the conserved nature of the β -oxidation pathway allows for a qualitative comparison across different kingdoms of life. The development of more sensitive and standardized analytical methods will be crucial for obtaining a more comprehensive and quantitative understanding of the comparative levels of these important metabolic intermediates across a broader range of species, which will undoubtedly fuel future research in metabolism and drug discovery.

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